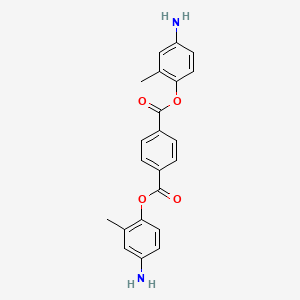

Bis(4-amino-2-methylphenyl) terephthalate

Description

Contextualization within Amine-Functionalized Ester Chemistry and Aromatic Systems

The chemical structure of Bis(4-amino-2-methylphenyl) terephthalate (B1205515) places it squarely at the intersection of amine-functionalized ester chemistry and aromatic systems. The molecule is fundamentally an ester of terephthalic acid and 4-amino-2-methylphenol.

Amine Functionality : The primary amino groups (-NH2) on the phenyl rings are the key reactive sites. In polymer chemistry, these groups readily react with monomers like dianhydrides or diacyl chlorides to form stable imide or amide linkages, respectively. This positions the compound as a diamine monomer, a critical building block for polymers such as polyimides and polyamides. The basicity and nucleophilicity of these amine groups are crucial for polymerization kinetics.

Ester and Aromatic Systems : The central terephthalate moiety, consisting of a benzene (B151609) ring with two ester groups in the para position, provides rigidity and linearity to the molecular backbone. Aromatic systems are known for their thermal stability and mechanical strength, which they confer to the resulting polymers. The combination of the rigid terephthalate unit with the amine-bearing phenyl rings creates a monomer capable of forming highly robust, aromatic polymer chains. Research into polymers based on phenylenediamines has highlighted their utility in creating materials with valuable redox activity and potential for use in sensors and anticorrosion coatings. researchgate.net

The interaction between terephthalate carboxylate groups and amino-substituted aromatic cations often involves strong hydrogen bonding, which can lead to the formation of ordered supramolecular structures. nih.govnih.gov This inherent capacity for self-assembly is a significant area of interest in crystal engineering and materials science. nih.gov

Significance in Contemporary Polymer Science and High-Performance Material Development

The primary significance of Bis(4-amino-2-methylphenyl) terephthalate lies in its role as a monomer for creating high-performance polymers. These materials are sought after in industries like aerospace, electronics, and automotive for their exceptional thermal, mechanical, and chemical resistance.

When this diamine is reacted with aromatic tetracarboxylic dianhydrides, it forms polyimides. Polyimides are a class of high-performance polymers renowned for their high glass transition temperatures (Tg), excellent thermal stability, and strong mechanical properties. researchgate.netnih.gov The specific structure of this compound is designed to fine-tune these properties:

The rigid terephthalate backbone contributes to a high Tg and thermal stability.

The methyl (-CH3) substituent on the phenyl ring can enhance the solubility of the resulting polyimide in organic solvents, which is a significant advantage for processing and film casting, without substantially compromising thermal properties. researchgate.net

The ester linkages within the diamine monomer itself can offer a point of differentiation from more common ether-linked diamines, potentially affecting chain flexibility and final material properties.

Polymers derived from structurally similar aromatic diamines exhibit impressive performance metrics, which provides a benchmark for the expected properties of polymers synthesized from this compound.

Table 1: Representative Properties of High-Performance Polyimides Derived from Various Aromatic Diamines This table presents data for polyimides made from different, but structurally related, aromatic diamines to illustrate the performance characteristics common to this class of materials.

| Dianhydride Reactant | Resulting Polymer Properties | Source |

|---|---|---|

| 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | Glass Transition Temperature (Tg): 290 °CThermal Stability (in air): ~500 °CSolubility: Soluble in NMP, DMAc, THF, CHCl3Dielectric Constant: 2.81 | researchgate.net |

Evolution of Research Perspectives on Terephthalate-Based Compounds and Amino-Substituted Phenyl Derivatives

The scientific interest in terephthalate-based compounds has evolved significantly over the decades. Initially, the focus was on the polycondensation of terephthalic acid (TPA) or its dimethyl ester (DMT) with simple diols like ethylene (B1197577) glycol to produce high-volume polyesters, most notably poly(ethylene terephthalate) (PET). rsc.org For a long time, research centered on optimizing PET synthesis and characterizing its excellent mechanical and barrier properties. frontiersin.org

A major shift in research perspective occurred with the rise of environmental concerns over plastic waste. This spurred a new field of research focused on the chemical recycling and upcycling of PET. frontiersin.org Scientists developed various depolymerization techniques—including hydrolysis, methanolysis, and glycolysis—to break down PET waste back into its constituent monomers, such as TPA and bis(2-hydroxyethyl) terephthalate (BHET), or other valuable chemicals. rsc.orgresearchgate.netresearchgate.netmdpi.com

This focus on depolymerization created a new platform for monomer synthesis. Instead of starting from petroleum-based feedstocks, researchers began to view PET waste as a readily available resource. A key innovation in this area was the aminolysis of PET, a process that uses amines to break down the polyester (B1180765) and simultaneously create new, functional monomers. nih.govfrontiersin.org For example, the reaction of PET with ethylenediamine (B42938) can produce Bis(2-aminoethyl)terephthalamide, an amide-containing diamine that can be used to synthesize high-performance polyamideimides. nih.gov

This evolution from simple polyesters to functional monomers derived from polymer waste represents a significant advancement. This compound is a conceptual product of this evolved perspective. It represents a highly tailored, value-added monomer that leverages the foundational terephthalate structure but incorporates advanced features—the amino-functionalized and substituted phenyl rings—to meet the demands of contemporary high-performance materials science.

Structure

3D Structure

Properties

Molecular Formula |

C22H20N2O4 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

bis(4-amino-2-methylphenyl) benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C22H20N2O4/c1-13-11-17(23)7-9-19(13)27-21(25)15-3-5-16(6-4-15)22(26)28-20-10-8-18(24)12-14(20)2/h3-12H,23-24H2,1-2H3 |

InChI Key |

XSQRYCPTYSGRJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Bis 4 Amino 2 Methylphenyl Terephthalate

Strategic Design of Precursors and Intermediate Synthesis

The successful synthesis of the target molecule relies heavily on the careful preparation and functionalization of its constituent parts: the aminophenyl moiety and the terephthalate (B1205515) core.

Aminophenyl Moiety Functionalization and Derivatization

The key precursor for the aminophenyl portion of the molecule is 4-amino-2-methylphenol. The synthesis of this intermediate can be approached through various methods, a common one being the reduction of a corresponding nitrophenol. For instance, 2-methyl-4-nitrophenol can be reduced to 4-amino-2-methylphenol using established chemical methods.

The functional groups of 4-amino-2-methylphenol, the amino (-NH2) and hydroxyl (-OH) groups, are susceptible to various side reactions. Therefore, protecting group strategies may be employed to ensure selective reaction at the desired site during subsequent esterification steps. However, for direct condensation approaches, the inherent nucleophilicity of the hydroxyl group is exploited.

Terephthalate Core Synthesis and Activation

The terephthalate core is derived from terephthalic acid or its more reactive derivatives. Terephthalic acid itself is a readily available commodity chemical, primarily produced through the oxidation of p-xylene. nih.govresearchgate.net For esterification reactions, direct use of terephthalic acid can be challenging due to its high melting point and low solubility.

To enhance reactivity, terephthalic acid is often converted into more electrophilic forms. A common activation method is the conversion to terephthaloyl chloride by reacting terephthalic acid with a chlorinating agent like thionyl chloride. This acid chloride is highly reactive towards nucleophiles like the hydroxyl group of an alcohol or phenol (B47542).

Another strategy involves the use of dimethyl terephthalate, which can undergo transesterification with a suitable alcohol or phenol in the presence of a catalyst. researchgate.netresearchgate.net

Optimized Esterification and Amidation Reaction Routes

Several synthetic routes can be employed to form the ester linkages in Bis(4-amino-2-methylphenyl) terephthalate. The choice of method often depends on factors such as desired purity, yield, and reaction conditions.

Direct Condensation Approaches

Direct condensation involves the reaction of terephthalic acid or its activated form with 4-amino-2-methylphenol. A highly effective method is the Schotten-Baumann reaction, where terephthaloyl chloride is reacted with 4-amino-2-methylphenol in the presence of a base, such as an aqueous sodium hydroxide solution or an organic amine like pyridine (B92270). This reaction is typically carried out at low temperatures to control the exothermic reaction and minimize side reactions. The base neutralizes the hydrogen chloride gas that is liberated during the reaction, driving the equilibrium towards product formation.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |

| Terephthaloyl chloride | 4-amino-2-methylphenol | Pyridine | Dichloromethane | 0 - 25 |

| Terephthaloyl chloride | 4-amino-2-methylphenol | aq. NaOH | Dichloromethane/Water | 0 - 10 |

This table represents typical conditions for direct condensation and is based on general knowledge of similar reactions.

Transesterification Processes involving Phenolic Esters

Transesterification offers an alternative route, particularly when starting from dimethyl terephthalate. researchgate.netresearchgate.net In this process, dimethyl terephthalate is heated with 4-amino-2-methylphenol in the presence of a transesterification catalyst. researchgate.netresearchgate.net The reaction involves the exchange of the methoxy group of the ester with the aminophenol. To drive the reaction to completion, the methanol byproduct is typically removed by distillation.

A variety of catalysts can be used for this process, including metal acetates (such as zinc acetate, manganese acetate), metal oxides, and organometallic compounds. researchgate.net The choice of catalyst can influence the reaction rate and selectivity.

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Byproduct Removed |

| Dimethyl terephthalate | 4-amino-2-methylphenol | Zinc Acetate | 180 - 220 | Methanol |

| Dimethyl terephthalate | 4-amino-2-methylphenol | Titanium(IV) butoxide | 180 - 220 | Methanol |

This table illustrates common transesterification conditions based on analogous reactions.

Multi-step Reaction Sequences for Enhanced Purity and Yield

For achieving high purity and yield, a multi-step synthesis approach is often preferred. libretexts.org This allows for the isolation and purification of intermediates, which can lead to a cleaner final product. A plausible multi-step sequence could involve:

Protection of the amino group: The amino group of 4-amino-2-methylphenol can be protected, for example, by acetylation, to prevent its reaction during the subsequent esterification step.

Esterification: The protected aminophenol is then reacted with terephthaloyl chloride or undergoes transesterification with dimethyl terephthalate to form the diester.

Deprotection: The protecting group on the amino functions is then removed to yield the final product, this compound.

Catalytic Systems and Their Influence on Synthetic Efficiency

The synthesis of this compound, an aromatic ester, is significantly influenced by the choice of catalytic system. The efficiency of the esterification reaction between 4-amino-2-methylphenol and a terephthalic acid derivative (such as terephthaloyl chloride or dimethyl terephthalate) is largely dependent on the catalyst's ability to activate the reactants and facilitate the formation of the ester linkage. Various catalytic systems have been explored for the synthesis of aromatic esters and polyamides, which can be extrapolated to the synthesis of the target molecule.

Commonly employed catalysts include protonic acids, Lewis acids, and organocatalysts. Protonic acids, such as p-toluenesulfonic acid (PTSA), are effective for classical esterification reactions. researchgate.net They function by protonating the carbonyl oxygen of the carboxylic acid or its derivative, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of the phenol. researchtrend.net

Lewis acid catalysts, including metal alkoxides like titanium(IV) butoxide (Ti(OBu)₄), and metal salts such as zinc acetate, are also widely used, particularly in transesterification reactions. nih.gov These catalysts coordinate to the carbonyl oxygen, enhancing its electrophilic character. The choice of metal and its ligands can significantly impact the catalyst's activity and selectivity.

In the context of forming the amide bonds in related polyamide syntheses, which involves the reaction of an amine with a carboxylic acid derivative, various condensation promoters and catalysts are utilized. While the primary focus here is the ester linkage, it is worth noting that in the synthesis of polymers from similar monomers, catalysts play a crucial role in achieving high molecular weights and desirable properties. nih.gov

The efficiency of these catalytic systems can be evaluated based on several parameters, including reaction time, yield, and the ability to minimize side reactions. For instance, the use of microwave irradiation in conjunction with catalysts has been shown to dramatically reduce reaction times and improve yields in the synthesis of some aromatic esters. bohrium.com

Below is an interactive data table summarizing various catalytic systems applicable to the synthesis of aromatic esters, with plausible parameters for the synthesis of this compound based on analogous reactions.

| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic acid | 4-amino-2-methylphenol + Terephthalic acid | Toluene | 110-120 (reflux) | 8-16 | 85-95 | researchgate.net |

| Titanium(IV) butoxide | 4-amino-2-methylphenol + Dimethyl terephthalate | Xylene | 140-150 | 4-8 | 90-98 | labmanager.com |

| Zinc Acetate | 4-amino-2-methylphenol + Dimethyl terephthalate | None (melt) | 180-220 | 2-6 | 88-96 | nih.gov |

| Phase Transfer Catalyst (e.g., TBAB) | 4-amino-2-methylphenol + Terephthaloyl chloride | Dichloromethane/Water | 25-40 | 1-3 | 92-99 | nih.govbohrium.com |

Note: The data in this table is illustrative and based on typical conditions for similar aromatic ester syntheses. Actual results may vary.

Investigation of Reaction Kinetics and Thermodynamic Control

The synthesis of this compound is governed by both kinetic and thermodynamic factors. A thorough investigation of the reaction kinetics provides valuable insights into the reaction mechanism and helps in optimizing the reaction conditions for maximizing the yield and purity of the product.

The esterification reaction is typically a second-order reaction, with the rate being dependent on the concentrations of both the phenolic and the carboxylic acid-derived reactants. The rate constant is significantly influenced by the temperature and the concentration of the catalyst. The Arrhenius equation, which relates the rate constant to the activation energy and temperature, can be used to quantify the temperature dependence of the reaction.

Thermodynamically, the esterification reaction is generally a reversible process. To drive the equilibrium towards the product side, it is often necessary to remove one of the byproducts, such as water or methanol, from the reaction mixture. This can be achieved through techniques like azeotropic distillation or by carrying out the reaction under vacuum.

The reaction's thermodynamic profile is characterized by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The esterification of a phenol with an acid chloride is typically an exothermic process (negative ΔH) and proceeds with an increase in entropy if a small molecule like HCl is released as a gas or neutralized. This results in a negative ΔG, indicating a spontaneous reaction.

Kinetic studies of similar aromatic diamine reactions have shown that the rate of acylation can be influenced by the basicity of the amine and the electrophilicity of the acylating agent. nih.gov While this applies to the amino group in the reactant, the nucleophilicity of the hydroxyl group is the key factor for the esterification. The presence of the amino and methyl groups on the phenyl ring of 4-amino-2-methylphenol can influence the reactivity of the hydroxyl group through electronic and steric effects.

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of safer solvents, atom economy, energy efficiency, and the use of renewable feedstocks.

Solvent Selection and Solvent-Free Conditions: Traditional organic solvents used in synthesis are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. Even more desirable are solvent-free reactions, which can be achieved through melt polymerization or by using microwave irradiation. bohrium.com Solvent-free methods not only reduce waste but can also lead to faster reaction rates and easier product isolation. researchgate.net

Atom Economy: The principle of atom economy emphasizes the maximization of the incorporation of all materials used in the process into the final product. The reaction of 4-amino-2-methylphenol with terephthaloyl chloride, for example, has a lower atom economy compared to the reaction with terephthalic acid, as the former generates HCl as a byproduct. Direct condensation methods that produce only water as a byproduct are preferred from an atom economy perspective. acs.org

Energy Efficiency: The use of microwave irradiation as an energy source has emerged as a green alternative to conventional heating. bohrium.com Microwave heating can lead to significantly shorter reaction times and lower energy consumption.

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and catalyst leaching into the product.

Renewable Feedstocks: While the immediate precursors for this compound are typically derived from petrochemical sources, research into the production of aromatic compounds from renewable biomass is an active area of investigation. The synthesis of terephthalic acid from polyethylene terephthalate (PET) waste is an example of a more sustainable approach to obtaining one of the key starting materials. inlibrary.uz

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound:

| Green Chemistry Principle | Approach | Advantages |

| Safer Solvents/Solvent-Free | Microwave-assisted solvent-free reaction | Reduced solvent waste, faster reaction, energy efficient researchgate.netbohrium.com |

| Atom Economy | Direct esterification of terephthalic acid | Water as the only byproduct, higher atom economy acs.org |

| Energy Efficiency | Microwave irradiation | Reduced reaction times and energy consumption bohrium.com |

| Catalysis | Use of reusable solid acid catalysts | Easy separation and recycling, reduced waste |

| Renewable Feedstocks | Synthesis from bio-based precursors or recycled PET | Reduced reliance on fossil fuels, circular economy inlibrary.uz |

Polymerization Chemistry and Macromolecular Architectures Involving Bis 4 Amino 2 Methylphenyl Terephthalate

Role as a Monomer in Condensation Polymerization.

As a diamine, Bis(4-amino-2-methylphenyl) terephthalate (B1205515) possesses the necessary functional groups to act as a monomer in condensation polymerization, also known as step-growth polymerization. This process involves a chemical reaction between two different bifunctional or polyfunctional monomers to form a larger structural unit while releasing smaller molecules such as water, ammonia, or methanol. The amino groups (-NH2) on the monomer would provide the sites for reaction with comonomers containing carboxylic acid, acid chloride, or ester functionalities.

Synthesis of Polyamides and Polyesterimides (PAIs)

The synthesis of polyamides would theoretically involve the reaction of Bis(4-amino-2-methylphenyl) terephthalate with a dicarboxylic acid or, more commonly, its more reactive derivative, a diacyl chloride. The reaction between the amine and acyl chloride groups would form an amide linkage, with the elimination of hydrogen chloride (HCl). The repetition of this linkage would build the polyamide chain.

For the synthesis of polyesterimides (PAIs), a more complex reaction would be required, typically involving a tricarboxylic acid derivative like trimellitic anhydride (B1165640) chloride. The reaction would proceed in stages, first forming an amide linkage with the diamine and then an imide ring through a subsequent cyclization reaction, usually at elevated temperatures. This process would create a polymer with both ester and imide linkages in its backbone. Research on the analogous monomer, Bis(2-aminoethyl)terephthalamide, shows it reacts with various aromatic dianhydrides to form novel PAIs. nih.govd-nb.inforesearchgate.netresearchgate.net The formation of intermediate structures like amic acids is a critical step before thermal treatment converts them into the final PAI. nih.govd-nb.inforesearchgate.netresearchgate.net

Incorporation into Co- and Terpolymers

The incorporation of a specific monomer like this compound into co- and terpolymers is a common strategy to tailor the properties of the final material. By polymerizing it with one or more different diamines or diacids, one can modify characteristics such as solubility, thermal stability, and mechanical strength. For instance, introducing a flexible monomer alongside a rigid one can enhance processability. While no specific studies exist for this compound, research on other monomers demonstrates this principle. For example, studies on thermoresponsive polymers have shown that incorporating different monomers can tune the phase separation temperature of the resulting terpolymers. nih.gov

Mechanistic Aspects of Polymer Chain Propagation and Termination.

The chain propagation in the condensation polymerization of a diamine like this compound with a diacyl chloride would proceed via nucleophilic acyl substitution. The nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is a step-wise process where dimers form first, then trimers, and so on, until high molecular weight polymer chains are achieved.

Chain termination can occur through several mechanisms:

Stoichiometric Imbalance: If the ratio of the diamine to the diacyl comonomer is not exactly 1:1, the excess monomer will eventually cap all the growing chains, preventing further propagation.

Presence of Monofunctional Reagents: The intentional or unintentional presence of a monofunctional amine or acyl chloride will cap a growing chain, effectively terminating its growth.

Side Reactions: At the high temperatures often required for polycondensation, side reactions can occur that consume functional groups or lead to unreactive chain ends.

Control over Polymer Molecular Weight and Distribution.

Controlling the molecular weight and its distribution (polydispersity) is crucial for determining the final properties of the polymer. The principles of step-growth polymerization dictate several methods for this control:

Stoichiometric Control: As described by the Carothers equation, the number-average degree of polymerization is highly sensitive to the stoichiometric ratio of the functional groups. A precise equimolar ratio is necessary to achieve high molecular weights.

Reaction Time and Conversion: Higher molecular weights are only achieved at very high degrees of conversion (typically >99%). The reaction must be allowed to proceed long enough to reach this point.

End-Capping Agents: Introducing a controlled amount of a monofunctional reagent can be used to precisely limit the final molecular weight.

Reaction Conditions: Temperature and catalyst concentration can affect the reaction rate and the prevalence of side reactions, thereby influencing the final molecular weight and distribution.

Development of Novel Polymer Architectures.

Branched and Cross-linked Polymeric Systems.

To create branched or cross-linked polymers from a difunctional monomer like this compound, a comonomer with a functionality greater than two must be introduced into the polymerization.

Branched Polymers: Using a small amount of a tri-functional monomer (e.g., a triacyl chloride or a triamine) along with the bifunctional monomers would create branch points in the polymer chains. This alters the polymer's rheological properties, often leading to lower viscosity at high shear rates compared to a linear polymer of the same molecular weight.

Cross-linked Polymers: A higher concentration of the polyfunctional monomer would lead to the formation of a three-dimensional network, or a cross-linked polymer. These materials are typically thermosets, meaning they are infusible and insoluble. The degree of cross-linking can be controlled by the amount of the polyfunctional agent added.

Information regarding "this compound" is currently unavailable in the public domain for the specified topics.

Extensive searches for scholarly articles, patents, and technical data pertaining to the supramolecular polymer assemblies and post-polymerization modification of macromolecules derived from "this compound" have yielded no specific results.

Consequently, the generation of an article on the "Polymerization Chemistry and Macromolecular Architectures Involving this compound," with a focus on the requested subsections, is not possible at this time due to the absence of relevant scientific literature or publicly accessible research findings. The topics of "Supramolecular Polymer Assemblies" and "Post-Polymerization Modification and Chemical Functionalization" as they relate to this specific compound are not documented in the available resources.

Therefore, the detailed, informative, and scientifically accurate content required for each specified section and subsection of the requested article cannot be provided. No data tables or detailed research findings concerning these aspects of "this compound" could be located.

Mechanistic Investigations and Computational Modeling in Bis 4 Amino 2 Methylphenyl Terephthalate Chemistry

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of Bis(4-amino-2-methylphenyl) terephthalate (B1205515) is typically achieved through a nucleophilic acyl substitution reaction. The most common pathway involves the reaction of terephthaloyl chloride with two equivalents of 2-methyl-4-aminophenol .

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl (-OH) group of 2-methyl-4-aminophenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of terephthaloyl chloride. The presence of the amino (-NH2) group and the methyl (-CH3) group on the phenol (B47542) ring influences the nucleophilicity of the hydroxyl group.

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate, where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

Deprotonation: A weak base, such as pyridine (B92270) or triethylamine, which is often added to the reaction mixture, removes the proton from the hydroxyl group, neutralizing the intermediate and yielding the mono-acylated product.

Second Acylation: The process is repeated on the second carbonyl group of the terephthaloyl chloride molecule with another molecule of 2-methyl-4-aminophenol to form the final diester product, Bis(4-amino-2-methylphenyl) terephthalate.

This stepwise acylation is crucial for achieving a high yield of the desired product.

Studies on Polymerization Reaction Mechanisms

This compound is a classic AB-type monomer, possessing two nucleophilic primary amine (-NH2) groups, making it a key building block for high-performance polymers like polyamides and polyimides. The polymerization mechanism is a step-growth polycondensation.

When reacting with a diacid chloride (e.g., adipoyl chloride ) to form a polyamide, the mechanism is as follows:

The nitrogen atom of a primary amine group on the monomer attacks the carbonyl carbon of the diacid chloride.

A tetrahedral intermediate is formed, similar to the synthesis mechanism.

A chloride ion is eliminated, and a proton is lost from the nitrogen atom, forming an amide linkage (-CO-NH-).

This process repeats, extending the polymer chain as the monomer molecules link together, releasing hydrochloric acid as a byproduct.

Advanced Computational Chemistry Approaches

Computational methods provide indispensable insights into the structure, reactivity, and dynamics of this compound at an atomic resolution that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate several key properties.

Electronic Structure: DFT is used to calculate the distribution of electron density and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich amino groups and phenyl rings, indicating these are the primary sites for nucleophilic attack. The LUMO is often associated with the electron-deficient central terephthalate core.

Reactivity Analysis: The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap suggests higher reactivity. DFT can also compute atomic partial charges, confirming the nucleophilic character of the amine nitrogens and the electrophilic character of carbonyl carbons in co-monomers.

Transition State Analysis: In both synthesis and polymerization, DFT can be used to locate the transition state structures and calculate their energies. sciforum.net This allows for the determination of the activation energy barrier, providing a theoretical basis for the reaction rate. For instance, the effect of the ortho-methyl group on the rotational barrier of the N-phenyl bond and its impact on the transition state energy can be precisely modeled.

| Property | Description | Typical Calculated Value/Finding |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | ~4.0 eV |

| Mulliken Charge on Amine N | Partial charge on the nitrogen atom; indicates nucleophilicity. | -0.4 to -0.6 e |

| Activation Energy (Polymerization) | Energy barrier for the amide bond formation. | 10-20 kcal/mol |

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net For polymers derived from this compound, MD simulations, often employing force fields like DREIDING or COMPASS, provide insights into the material's bulk properties. dntb.gov.ua

Conformational Behavior: MD simulations can map the potential energy surface related to bond rotations (dihedral angles) within the monomer unit. This reveals the most stable conformations and the flexibility of the polymer chain. Key dihedral angles include the rotation around the C-O ester bonds and the C-N amide bonds. The presence of the methyl group can create steric hindrance that restricts certain conformations, leading to a more rigid polymer backbone. nih.gov

Intermolecular Interactions: In a simulated polymer matrix, MD can quantify the strength and distribution of intermolecular forces. For polyamides, hydrogen bonding between the amide hydrogen (N-H) and carbonyl oxygen (C=O) of adjacent chains is a dominant interaction that governs properties like mechanical strength and thermal stability. Pi-pi stacking between the aromatic rings also contributes significantly to chain packing and cohesion. dntb.gov.ua

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Φ (C-N-Cα-C) | Rotation around the N-Cα bond in the polymer backbone. | -160° to -80° |

| Ψ (N-Cα-C-N) | Rotation around the Cα-C bond in the polymer backbone. | 80° to 160° |

| ω (Cα-C-N-H) | Rotation of the amide plane (peptide bond). | ~180° (trans, highly stable) |

| H-Bond Distance (N-H···O=C) | Average distance of intermolecular hydrogen bonds. | 1.8 - 2.2 Å |

Quantum chemical calculations, including DFT and higher-level ab initio methods, are essential for constructing detailed energetic profiles of chemical reactions. sciforum.net These calculations map the potential energy surface along a reaction coordinate, from reactants to products. acs.org

For the synthesis or polymerization of this compound, these calculations can determine:

Relative Energies: The energies of reactants, intermediates, transition states, and products are calculated.

Reaction Enthalpy (ΔH): The difference in energy between products and reactants indicates whether a reaction is exothermic or endothermic. The formation of amide and ester bonds is typically exothermic.

Activation Energy (Ea): The energy difference between the reactants and the highest-energy transition state determines the kinetic barrier of the reaction. researchgate.net

This information is vital for understanding reaction feasibility and for optimizing reaction conditions like temperature and catalyst choice.

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Diamine + Diacid Chloride) | 0.0 (Reference) |

| Transition State 1 (Nucleophilic Attack) | +15.5 |

| Tetrahedral Intermediate | +2.1 |

| Transition State 2 (Leaving Group Departure) | +5.8 |

| Products (Amide Linkage + HCl) | -12.0 |

Kinetic Modeling and Simulation of Chemical Transformations

Kinetic modeling uses mathematical equations to describe the rate of chemical reactions. For the step-growth polymerization involving this compound, kinetic models can predict the evolution of monomer concentration, polymer chain length distribution, and average molecular weight over time. researchgate.net

A common approach is to use a system of ordinary differential equations (ODEs) based on the law of mass action. For a simple polycondensation between a diamine (AA) and a diacid chloride (BB), the rate of monomer consumption can be described as:

d[AA]/dt = -k * [AA] * [BB]

Where:

[AA] and [BB] are the concentrations of the reactive functional groups.

k is the rate constant.

More complex models, such as autocatalytic models, may be employed, especially if the reaction products (e.g., carboxylic acid end-groups) can catalyze the reaction. researchgate.net These models must account for factors such as:

Temperature: The rate constant, k, is highly dependent on temperature, often following the Arrhenius equation.

Catalyst Concentration: The presence of a catalyst will introduce an additional term into the rate equation.

Diffusional Limitations: As the viscosity of the reaction medium increases with polymer molecular weight, the reaction can become diffusion-controlled, and the model must be adjusted accordingly.

Simulations based on these kinetic models are crucial for reactor design, process optimization, and controlling the final properties of the polymer. aps.org

Advanced Applications and Functional Material Development Utilizing Bis 4 Amino 2 Methylphenyl Terephthalate Based Materials

Integration into High-Performance Polymer Matrices and Composites

Polymers derived from Bis(4-amino-2-methylphenyl) terephthalate (B1205515), particularly aromatic polyamides (aramids), are integrated into high-performance matrices to create materials with exceptional strength-to-weight ratios and thermal resistance. Traditional aramids, such as poly(p-phenylene terephthalamide), are known for their incredible strength but suffer from poor solubility and high processing temperatures due to their rigid, linear chains and strong intermolecular hydrogen bonding. nih.govacademicstrive.com

The incorporation of the 2-methyl substituent on the phenyl ring of Bis(4-amino-2-methylphenyl) terephthalate is a strategic molecular design choice. This methyl group forces the polymer backbone into a noncoplanar conformation, which disrupts the tight chain packing and reduces strong intermolecular forces. acs.org This structural modification significantly enhances the solubility of the resulting polymers in organic solvents, a critical factor for creating composite materials. acs.orgmdpi.com This improved processability allows for the uniform dispersion of the polymer matrix with reinforcing agents (such as carbon or glass fibers), leading to composites with superior mechanical integrity and thermal stability. These materials are sought after in the aerospace, automotive, and defense industries for applications requiring lightweight, robust components. academicstrive.com

| Property | Standard Aramid (e.g., Poly(p-phenylene terephthalamide)) | Aramid from this compound (Expected) | Reference |

|---|---|---|---|

| Solubility | Insoluble in most organic solvents; requires strong acids (e.g., H₂SO₄) | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | nih.govacs.orgmdpi.com |

| Processability | Difficult; requires specialized high-temperature, solution-spinning techniques | Enhanced; allows for solution-casting of films and easier composite fabrication | acs.orgmdpi.com |

| Chain Structure | Highly linear, planar, rigid-rod | Noncoplanar backbone due to steric hindrance from methyl groups | acs.org |

| Thermal Stability | Excellent (decomposes >450 °C) | Excellent (expected to be comparable, with high glass transition temperatures) | academicstrive.com |

| Mechanical Strength | Very high tensile strength | High tensile strength and modulus | academicstrive.com |

Development of Advanced Functional Polymers

The development of materials for organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, relies on functional layers that facilitate the efficient movement of charge carriers. A Hole Transport Layer (HTL) is a critical component that requires specific electronic properties, including appropriate energy levels and the ability to undergo stable, reversible oxidation. ossila.comfrontiersin.org

While this compound itself is a monomer, the aromatic polyamide structures it forms are promising candidates for optoelectronic applications. Research into related functional aromatic polyamides has demonstrated their potential as hole-transporting materials. ntu.edu.twntu.edu.tw For instance, aromatic poly(amine-amide)s containing triphenylamine units—which are well-known hole-transporting moieties—have been synthesized and characterized. ntu.edu.tw Electrochemical studies of these polymers revealed reversible oxidation redox couples, a fundamental property for an effective HTL. ntu.edu.tw The presence of amine groups and the extended π-conjugated system within the polyamide backbone derived from this compound provides a structural basis for facilitating hole transport. The ability to form high-quality, amorphous films due to the methyl substituents further enhances their suitability for device fabrication, preventing short-circuits and ensuring uniform charge injection. ntu.edu.tw

A major challenge in the field of high-performance polymers is balancing desirable properties like thermal stability and mechanical strength with the ability to process the material into useful forms. Many high-performance aromatic polymers are intractable, meaning they decompose before melting and are insoluble in common solvents. nih.govmdpi.com

The synthesis of polymers using this compound is a direct approach to overcoming these limitations. The introduction of the methyl group onto the polymer backbone serves to decrease crystallinity and weaken intermolecular forces by preventing dense chain packing. acs.org This leads to a significant improvement in solubility in a range of organic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). acs.orgmdpi.com Furthermore, the disruption of chain regularity often lowers the glass transition and melting temperatures, expanding the processing window for techniques like compression molding. mdpi.com This enhanced processability allows for the fabrication of complex parts and thin films without sacrificing the inherent thermal stability of the aromatic polyamide backbone.

| Structural Modification | Effect on Polymer Chain Interaction | Resulting Improvement in Processability | Reference |

|---|---|---|---|

| Introduction of bulky side groups (e.g., -CH₃) | Disrupts chain packing and reduces intermolecular hydrogen bonding | Increased solubility in organic solvents | acs.orgill.eu |

| Creation of noncoplanar backbone geometry | Increases distance between polymer chains, lowering packing efficiency | Lowered glass transition temperature (Tg); enables melt processing | acs.orgmdpi.com |

| Incorporation of flexible linkages (e.g., ether) | Increases rotational freedom of the polymer chain | Enhanced solubility and formation of flexible films | mdpi.com |

Contribution to Chemical Recycling and Upcycling of Polyester (B1180765) Waste Streams (as a product or intermediate)

The accumulation of plastic waste, particularly polyethylene terephthalate (PET), presents a significant environmental challenge and a loss of valuable chemical feedstocks. mdpi.com Chemical recycling, or upcycling, offers a promising solution by converting polymer waste back into monomers or other high-value molecules. ntu.edu.twmdpi.com this compound can be produced as a value-added intermediate from the chemical depolymerization of PET.

The upcycling process involves two main stages:

Depolymerization of PET: PET waste is broken down into its constituent monomers, primarily terephthalic acid (TPA) or its diester derivative, dimethyl terephthalate (DMT). This is achieved through processes like hydrolysis (using water), methanolysis (using methanol), or aminolysis (using amines). acs.orgnih.gov

Synthesis of the Target Compound: The recovered TPA or DMT is then used as a precursor to synthesize this compound. This is accomplished through an esterification or transesterification reaction with 4-amino-2-methylphenol.

This pathway transforms low-value plastic waste into a highly functional chemical intermediate that can be used to produce new, high-performance polymers. This approach not only mitigates plastic pollution but also creates a circular economy for polyester materials, reducing the reliance on virgin petrochemical resources. mdpi.com The aminolysis of PET with other amines to produce various terephthalamides is a well-established principle, demonstrating the feasibility of converting PET's terephthalate core into valuable amide and ester derivatives. ntu.edu.twresearchgate.net

Novel Applications in Fibers and Films requiring specific surface or bulk characteristics

The unique properties of polymers made from this compound enable their use in advanced fibers and films where specific characteristics are required. Traditional aramid fibers are renowned for their mechanical strength and are used in ballistic protection and composites. academicstrive.com However, they are typically opaque and yellow or brown in color, limiting their use in applications requiring optical transparency.

The enhanced solubility and amorphous nature of aramids derived from this substituted monomer allow for the fabrication of films via solution-casting. These films can be made tough, flexible, and, importantly, colorless and transparent. This opens up new applications in areas such as flexible electronics, transparent protective coatings, and high-temperature insulation for optical components. The combination of high thermal stability (a bulk characteristic) with high light transmittance and low yellowing (surface and bulk optical characteristics) is a significant advancement over conventional aramids. These materials can thus serve as substrates for flexible displays or as encapsulation layers for sensitive electronic components that require both physical protection and optical clarity.

Derivatization Strategies and Novel Compound Synthesis from Bis 4 Amino 2 Methylphenyl Terephthalate

Synthesis of Heterocyclic Compounds Incorporating Amine and Ester Moieties

The presence of aromatic amine functionalities in bis(4-amino-2-methylphenyl) terephthalate (B1205515) serves as a precursor for the construction of various heterocyclic systems. The synthesis of these heterocycles often involves the cyclization of intermediates derived from the amine groups.

One significant class of heterocycles that can be synthesized are benzoxazoles . The general synthesis of polybenzoxazoles involves the reaction of bis(o-aminophenols) with aromatic diacid chlorides, followed by thermal cyclodehydration. acs.orgnasa.gov While bis(4-amino-2-methylphenyl) terephthalate is not a bis(o-aminophenol), its derivatization to introduce hydroxyl groups ortho to the amine functionalities would render it a suitable monomer for polybenzoxazole synthesis. The reaction of ortho-substituted anilines with various reagents like aldehydes, β-diketones, or functionalized orthoesters is a common strategy to form the benzoxazole ring. organic-chemistry.org For instance, a one-pot synthesis can be achieved through the aminocarbonylation of aryl bromides with 2-aminophenols, followed by an acid-mediated ring closure. organic-chemistry.org

Another important class of heterocycles accessible from this precursor are 1,3,4-oxadiazoles . The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is commonly achieved through the cyclodehydration of 1,2-diacylhydrazines. nih.gov This can be accomplished using various dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov Alternatively, oxidative cyclization of N-acylhydrazones provides another route to 1,3,4-oxadiazole derivatives. nih.govmdpi.com The amine groups of this compound can be converted to hydrazides, which can then be reacted with carboxylic acids or their derivatives to form the necessary diacylhydrazine intermediate for cyclization.

The general strategies for the synthesis of these heterocyclic compounds are summarized in the table below.

| Heterocyclic Compound | General Synthetic Strategy | Potential Application |

| Benzoxazoles | Reaction of o-aminophenol derivatives with aldehydes, acid chlorides, or β-diketones followed by cyclization. organic-chemistry.orgchemicalbook.com | High-performance polymers, fluorescent materials. |

| 1,3,4-Oxadiazoles | Cyclodehydration of diacylhydrazines or oxidative cyclization of N-acylhydrazones. nih.govnih.gov | Pharmaceuticals, organic electronics. |

These synthetic routes highlight the potential of this compound as a building block for complex heterocyclic structures, paving the way for the development of novel materials with tailored electronic and thermal properties.

Formation of Schiff Bases and Other Imine-Based Derivatives

The primary aromatic amine groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. ethernet.edu.et This reaction is a cornerstone in the synthesis of a variety of organic compounds and polymers with diverse applications.

The reaction involves the nucleophilic addition of the amine to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. ethernet.edu.et When this compound is reacted with aromatic dialdehydes, such as terephthalaldehyde, it can lead to the formation of poly(azomethine-ester)s. These polymers are known for their high thermal stability and potential applications in electronics and optoelectronics. jchemrev.com

The synthesis of Schiff bases from aromatic amines and aldehydes is often catalyzed by a few drops of glacial acetic acid and carried out in a solvent like absolute ethanol. ethernet.edu.et The reaction mixture is typically refluxed for a period, and the formation of the product can be monitored by techniques like thin-layer chromatography (TLC). ethernet.edu.et

A representative reaction for the formation of a Schiff base from an aromatic amine and an aldehyde is shown below:

R-NH₂ + R'-CHO → R-N=CH-R' + H₂O

The properties of the resulting Schiff bases can be tuned by varying the structure of the aldehyde or ketone used in the condensation reaction. For example, the use of aldehydes containing additional functional groups can lead to derivatives with enhanced coordination capabilities or specific optical properties.

| Reactant | Product | Key Features |

| Aromatic Diamine + Aromatic Dialdehyde | Poly(azomethine-ester) | High thermal stability, potential for liquid crystalline behavior. jchemrev.com |

| Aromatic Diamine + Salicylaldehyde | Salen-type Ligand | Ability to form stable complexes with various metal ions. |

The formation of Schiff bases and other imine-based derivatives from this compound provides a straightforward method for extending the conjugation of the molecule and for introducing new functionalities, thereby expanding its potential applications in materials science and coordination chemistry.

Chemical Modification of the Amine and Ester Functional Groups

The amine and ester functionalities of this compound are amenable to a variety of chemical modifications, allowing for the fine-tuning of its physical and chemical properties.

Modification of Amine Groups:

The primary aromatic amine groups can undergo several key reactions, including acylation and alkylation.

Acylation: The reaction of the amine groups with acylating agents such as acid chlorides or anhydrides results in the formation of amides. mdpi.com This transformation is useful for altering the solubility and thermal properties of the resulting material. For example, N-acetylation can be achieved using reagents like acetyl chloride or acetic anhydride (B1165640). jchemrev.com This modification can also serve as a protective strategy in multi-step syntheses. mdpi.com

Alkylation: N-alkylation of the aromatic amine groups can be achieved through reaction with alkyl halides. nih.gov This introduces alkyl chains onto the nitrogen atoms, which can influence the packing of the molecules in the solid state and modify their solubility in organic solvents. Catalytic methods, for instance using ruthenium complexes, have been developed for the N-alkylation of aromatic amines with alcohols under mild conditions. researchgate.net

Modification of Ester Groups:

The ester linkages in this compound can be modified primarily through hydrolysis and transesterification reactions.

Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acid (terephthalic acid) and the aminophenol derivative. mdpi.com This reaction can be catalyzed by either an acid or a base. researchgate.net Basic hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid. researchgate.net

Transesterification: This process involves the exchange of the alkoxy group of the ester with another alcohol. Transesterification can be catalyzed by acids or bases and is a useful method for modifying the side chains of the ester. For example, reacting this compound with a different alcohol in the presence of a suitable catalyst would lead to a new terephthalate ester with different properties.

| Functional Group | Reaction | Reagents | Product |

| Amine | Acylation | Acid chloride, Acid anhydride mdpi.com | Amide |

| Alkylation | Alkyl halide, Alcohol (with catalyst) nih.govresearchgate.net | N-alkylated amine | |

| Ester | Hydrolysis | Water (with acid or base catalyst) mdpi.comresearchgate.net | Carboxylic acid + Alcohol |

| Transesterification | Alcohol (with acid or base catalyst) | New Ester + Original Alcohol |

These modification reactions provide a rich toolbox for the derivatization of this compound, enabling the synthesis of a wide range of new materials with tailored properties.

Exploration of Co-crystallization and Supramolecular Assembly Formation

The molecular structure of this compound, with its hydrogen bond donors (amine groups) and acceptors (ester carbonyl groups), as well as aromatic rings capable of π-π stacking, makes it an excellent candidate for the formation of co-crystals and other supramolecular assemblies. Co-crystallization is a technique used to design crystalline solids with desired physical and chemical properties by combining two or more different molecules in a stoichiometric ratio within the same crystal lattice.

The formation of these supramolecular structures is driven by non-covalent interactions, including:

Hydrogen Bonding: The N-H groups of the primary amines can act as hydrogen bond donors, while the C=O groups of the esters can act as hydrogen bond acceptors. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks.

π-π Stacking: The aromatic rings in the terephthalate and phenylamine moieties can engage in π-π stacking interactions, which contribute to the stability and ordering of the crystal structure.

By selecting appropriate co-formers—molecules that can participate in complementary non-covalent interactions—it is possible to systematically design new crystalline materials with modified properties such as solubility, melting point, and stability. For example, co-crystallization with other aromatic molecules capable of hydrogen bonding or π-stacking could lead to the formation of charge-transfer complexes or materials with interesting optical and electronic properties.

The principles of crystal engineering can be applied to predict and control the formation of these supramolecular assemblies. By understanding the preferred hydrogen bonding motifs and stacking arrangements of the constituent molecules, it is possible to design new materials with a high degree of predictability.

| Interaction Type | Functional Groups Involved | Potential Outcome |

| Hydrogen Bonding | Amine (N-H) and Ester (C=O) | Formation of ordered networks, modification of physical properties. |

| π-π Stacking | Aromatic rings | Stabilization of crystal structure, potential for charge-transfer interactions. |

| Van der Waals Forces | Entire molecule | Contribution to overall crystal packing and density. |

The exploration of co-crystallization and supramolecular assembly formation with this compound opens up a promising avenue for the development of new functional materials with applications in areas such as nonlinear optics, organic electronics, and pharmaceuticals.

Future Research Directions and Emerging Paradigms in Bis 4 Amino 2 Methylphenyl Terephthalate Chemistry

Design of Advanced Materials with Tunable Functionalities

A significant future research direction lies in the design of advanced materials derived from Bis(4-amino-2-methylphenyl) terephthalate (B1205515) with precisely tunable functionalities. This involves moving beyond the synthesis of simple homopolymers to the creation of more complex macromolecular architectures.

Copolymerization Strategies: A key approach will be the copolymerization of Bis(4-amino-2-methylphenyl) terephthalate with other monomers to introduce specific functional groups. For instance, incorporating monomers with acidic or basic moieties could impart pH-responsiveness to the resulting polyamides. Similarly, the inclusion of flexible aliphatic segments could allow for the tuning of mechanical properties, such as elasticity and toughness. The introduction of aromatic imide structures through copolymerization is another effective method to enhance thermal stability and mechanical performance.

Post-Polymerization Modification: Another promising avenue is the chemical modification of polymers derived from this compound. This could involve grafting functional side chains onto the polymer backbone to introduce new properties. For example, grafting with hydrophilic polymers could enhance biocompatibility for potential biomedical applications, while the addition of chromophores could lead to materials with tunable optical properties.

Control of Polymer Architecture: Future research will likely focus on controlling the polymer architecture to influence material properties. This includes the synthesis of block copolymers, graft copolymers, and even dendritic structures. By manipulating the arrangement of different monomer units, researchers can fine-tune the morphology and performance of the resulting materials. For example, creating block copolymers with both rigid aromatic segments from this compound and soft, flexible segments could lead to the development of novel thermoplastic elastomers with superior high-temperature mechanical properties.

Integration into Smart and Responsive Polymeric Systems

The integration of this compound-based polymers into smart and responsive systems is an exciting and rapidly emerging field. These materials are designed to undergo significant changes in their physical or chemical properties in response to external stimuli.

Stimuli-Responsive Behavior: A primary focus will be on designing polymers that respond to various stimuli, such as temperature, pH, light, and electric or magnetic fields. For instance, the incorporation of azobenzene moieties into the polymer backbone could lead to photoresponsive materials that change shape or other properties upon light irradiation. acs.orgrsc.orgbohrium.comresearchgate.net Similarly, the introduction of acidic or basic groups can create pH-sensitive polymers that swell or shrink in response to changes in pH. rsc.orgwikipedia.org Multi-stimuli-responsive polyamides containing specialized functional groups are also being explored for applications in sensors and smart windows. acs.org

Applications in Sensing and Actuation: The development of smart polymers from this compound opens up possibilities for their use in advanced sensing and actuation technologies. For example, polymers that change color or fluorescence in the presence of specific analytes could be used to create highly sensitive chemical sensors. acs.org Materials that undergo controlled shape changes in response to stimuli could be employed in the development of artificial muscles, soft robotics, and micro-electromechanical systems (MEMS).

Drug Delivery Systems: The biocompatibility and stimuli-responsive nature of some polyamides make them promising candidates for advanced drug delivery systems. Future research could explore the development of nanoparticles or hydrogels from this compound-based copolymers that can encapsulate therapeutic agents and release them in a controlled manner in response to specific physiological cues, such as a change in pH or temperature in the vicinity of a tumor. nih.govnih.govmdpi.com

Exploration of Bio-inspired and Environmentally Benign Synthesis Approaches

In line with the growing emphasis on sustainability and green chemistry, future research will increasingly focus on bio-inspired and environmentally benign methods for the synthesis of this compound and its polymers.

Enzymatic Polymerization: A significant paradigm shift will be the use of enzymes as catalysts for polymerization. mdpi.com Enzymatic synthesis offers several advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and the use of non-toxic catalysts. mdpi.com Research in this area will focus on identifying and engineering enzymes that can efficiently catalyze the polycondensation of this compound with dicarboxylic acids to produce high-molecular-weight polyamides. mdpi.com

Microbial Production of Monomers: Another key area of research will be the microbial production of the diamine monomer itself. Metabolic engineering of microorganisms could provide a sustainable and renewable route to aromatic diamines, reducing the reliance on petrochemical feedstocks. nih.gov This approach aligns with the principles of a circular economy and could significantly reduce the environmental footprint of polyamide production.

Green Solvents and Catalysts: The development of greener synthetic routes will also involve the use of environmentally friendly solvents and catalysts. This includes the exploration of solvent-free polymerization techniques and the use of renewable resources as reaction media. The use of bio-based plasticizers and monomers derived from renewable sources like vegetable oils is also a promising strategy for creating more sustainable polyamide materials. researchgate.netmdpi.com

Predictive Modeling for Material Discovery and Performance Optimization

The integration of computational tools and data-driven approaches is set to revolutionize the discovery and design of new polymers based on this compound. Predictive modeling will play a crucial role in accelerating the development of materials with optimized properties.

Machine Learning for Property Prediction: Machine learning (ML) models are increasingly being used to predict the properties of polymers based on their chemical structure. acs.orgrsc.orgrsc.orgnih.gov By training ML algorithms on existing experimental data, researchers can rapidly screen large libraries of virtual polymer candidates to identify those with the most promising properties for a given application. nih.gov This approach can significantly reduce the time and cost associated with traditional trial-and-error experimental methods. rsc.org

Computational Design and Simulation: Molecular dynamics simulations and other computational chemistry techniques will be employed to gain a deeper understanding of the structure-property relationships in polyamides derived from this compound. acs.orgresearchgate.net These simulations can provide valuable insights into factors such as chain packing, intermolecular interactions, and conformational dynamics, which all influence the macroscopic properties of the material. This understanding can then be used to guide the rational design of new polymers with enhanced performance characteristics.

Materials Informatics and Data-Driven Discovery: The development of materials informatics platforms will be essential for managing and analyzing the large datasets generated from both computational and experimental studies. wikipedia.orgmdpi.com By integrating data from various sources, researchers can identify trends and correlations that may not be apparent from individual experiments. This data-driven approach will facilitate a more holistic understanding of the material's behavior and accelerate the discovery of new high-performance polymers. wikipedia.orgmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.